molecular formula C13H11N3O2S B2499280 6-(4-methylbenzyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione CAS No. 1326942-95-3

6-(4-methylbenzyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione

Cat. No.: B2499280
CAS No.: 1326942-95-3
M. Wt: 273.31
InChI Key: LZIYSSRJTJHDIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-methylbenzyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and pharmacology. This compound features a unique isothiazolo[4,3-d]pyrimidine core, which is known for its biological activity and potential as a pharmacophore.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-methylbenzyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione typically involves the construction of the isothiazolo[4,3-d]pyrimidine core followed by the introduction of the 4-methylbenzyl group. One common approach is to start with a pyrimidine derivative and introduce the isothiazole ring through cyclization reactions. The reaction conditions often involve the use of strong bases and high temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.

Chemical Reactions Analysis

Types of Reactions

6-(4-methylbenzyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

6-(4-methylbenzyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its potential therapeutic effects, particularly in the treatment of diseases involving kinase activity.

Mechanism of Action

The mechanism of action of 6-(4-methylbenzyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can disrupt normal cellular processes, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-methylbenzyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione is unique due to the presence of the 4-methylbenzyl group, which can influence its biological activity and pharmacokinetic properties. This structural feature may enhance its binding affinity to specific molecular targets, making it a promising candidate for further research and development .

Properties

IUPAC Name

6-[(4-methylphenyl)methyl]-4H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2S/c1-8-2-4-9(5-3-8)6-16-12(17)11-10(7-19-15-11)14-13(16)18/h2-5,7H,6H2,1H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZIYSSRJTJHDIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=NSC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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